Cas no 181065-46-3 (para-Aminobenzyl-DOTA)

para-Aminobenzyl-DOTA 化学的及び物理的性質
名前と識別子
-
- p-NH2-Bn-DOTA
- 2-[6-[(4-aminophenyl)methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
- p-NH2-Bn-DOTA(B-200)
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-[(4-aminophenyl)methyl]-,(2S)-
- CS-0094574
- 181065-46-3
- 2,2',2'',2'''-(2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid
- 2-(4-AMINOBENZYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7,10-TETRAACETIC ACID
- DTXCID90402791
- DTXSID00451972
- DA-69399
- DOTA-benzene
- 123317-52-2
- VEYDUAGNNSZVTN-UHFFFAOYSA-N
- SCHEMBL1996255
- 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-[(4-aminophenyl)Methyl]-
- D75582
- HY-W038001
- para-Aminobenzyl-DOTA
-
- インチ: InChI=1S/C23H35N5O8/c24-18-3-1-17(2-4-18)11-19-12-27(15-22(33)34)8-7-25(13-20(29)30)5-6-26(14-21(31)32)9-10-28(19)16-23(35)36/h1-4,19H,5-16,24H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)
- InChIKey: VEYDUAGNNSZVTN-UHFFFAOYSA-N
- ほほえんだ: Nc1ccc(cc1)CC2CN(CCN(CCN(CCN2CC(O)=O)CC(O)=O)CC(O)=O)CC(O)=O
計算された属性
- せいみつぶんしりょう: 509.24856309Da
- どういたいしつりょう: 509.24856309Da
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 13
- 重原子数: 36
- 回転可能化学結合数: 10
- 複雑さ: 746
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -9.2
- トポロジー分子極性表面積: 188Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 809.0±65.0 °C at 760 mmHg
- フラッシュポイント: 443.1±34.3 °C
- じょうきあつ: 0.0±3.0 mmHg at 25°C
para-Aminobenzyl-DOTA セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
para-Aminobenzyl-DOTA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Macrocyclics | B-200-100 mg |
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid |
181065-46-3 | ≥ 94% | 100MG |
$463.00 | 2021-12-30 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BDN-19-100mg |
DOTA-p-NH2-Bn |
181065-46-3 | >95.00% | 100mg |
¥3000.0 | 2023-09-19 | |
TRC | N887365-5mg |
para-Aminobenzyl-DOTA |
181065-46-3 | 5mg |
$873.00 | 2023-05-17 | ||
Macrocyclics | B-200-500 mg |
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid |
181065-46-3 | ≥ 94% | 500MG |
$1,870.00 | 2021-12-30 | |
eNovation Chemicals LLC | Y1264504-50mg |
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-[(4-aminophenyl)methyl]-, (2S)- |
181065-46-3 | 94% | 50mg |
$655 | 2024-06-07 | |
TRC | N887365-50mg |
para-Aminobenzyl-DOTA |
181065-46-3 | 50mg |
$ 7600.00 | 2023-09-06 | ||
Macrocyclics | B-200-100mg |
S-2-(4-Aminobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid |
181065-46-3 | ≥ 94% | 100mg |
$487.00 | 2023-09-21 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BDN-19-50mg |
DOTA-p-NH2-Bn |
181065-46-3 | >95.00% | 50mg |
¥1850.0 | 2023-09-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BDN-19-250mg |
DOTA-p-NH2-Bn |
181065-46-3 | >95.00% | 250mg |
¥5900.0 | 2023-09-19 | |
eNovation Chemicals LLC | Y1264504-100mg |
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 2-[(4-aminophenyl)methyl]-, (2S)- |
181065-46-3 | 94% | 100mg |
$945 | 2024-06-07 |
para-Aminobenzyl-DOTA 関連文献
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
para-Aminobenzyl-DOTAに関する追加情報
Professional Introduction to para-Aminobenzyl-DOTA (CAS No. 181065-46-3)
para-Aminobenzyl-DOTA (CAS No. 181065-46-3) is a highly specialized chelating agent that has garnered significant attention in the field of bioinorganic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in the development of advanced diagnostic and therapeutic agents. The introduction of this compound into medical science has opened new avenues for targeted therapies, particularly in the realm of radiopharmaceuticals and imaging techniques.
The molecular structure of para-Aminobenzyl-DOTA consists of a benzyl group attached to a diethylenetriaminepentaacetic acid (DTPA) backbone. This configuration imparts exceptional chelating capabilities, enabling it to form stable complexes with metal ions, most notably lanthanides and actinides. The presence of the para-aminobenzyl moiety enhances the solubility and bioavailability of the complexed metal ions, making it an ideal candidate for biological applications.
In recent years, para-Aminobenzyl-DOTA has been extensively studied for its potential in targeted radiotherapy. The ability to bind tightly with lanthanide ions such as gadolinium allows for the development of contrast agents used in magnetic resonance imaging (MRI). These agents provide high-resolution images, aiding in the early detection and precise localization of tumors and other pathological conditions. Furthermore, the compound's stability under physiological conditions ensures that it remains effective throughout the imaging process.
The application of para-Aminobenzyl-DOTA extends beyond imaging technologies. Researchers have explored its use in targeted drug delivery systems, where it acts as a carrier for therapeutic agents. By conjugating cytotoxic metals or other pharmacophores to the DOTA chelate, scientists can develop highly specific treatments for cancer and other diseases. This approach minimizes side effects by delivering drugs directly to affected tissues while sparing healthy cells.
Recent advancements in nanotechnology have further expanded the utility of para-Aminobenzyl-DOTA. Nanoparticles functionalized with this chelator can be engineered to enhance drug delivery efficiency and improve therapeutic outcomes. For instance, gold nanoparticles coated with para-Aminobenzyl-DOTA have shown promise in photothermal therapy, where they can convert light energy into heat to destroy cancer cells.
The synthesis of para-Aminobenzyl-DOTA involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The benzyl group is introduced at a strategic position on the DTPA backbone through nucleophilic substitution reactions, followed by purification steps to remove any residual reagents or byproducts. Advanced synthetic techniques, such as flow chemistry and automated purification systems, have been employed to optimize production efficiency.
The pharmacokinetic properties of complexes formed with para-Aminobenzyl-DOTA have been thoroughly investigated to ensure safety and efficacy. Studies have demonstrated that these complexes exhibit prolonged circulation times in the bloodstream, allowing for extended imaging or therapeutic windows. Additionally, the compound's biocompatibility has been confirmed through preclinical studies, where it showed minimal toxicity even at high doses.
The future prospects of para-Aminobenzyl-DOTA are vast and multifaceted. Ongoing research aims to expand its applications in personalized medicine, where it can be tailored to individual patient needs based on genetic or molecular profiles. Furthermore, efforts are underway to develop new derivatives of this compound that offer enhanced stability, bioavailability, and targeting capabilities.
In conclusion, para-Aminobenzyl-DOTA (CAS No. 181065-46-3) represents a significant advancement in bioinorganic chemistry and pharmaceutical science. Its unique properties make it an invaluable tool for diagnostic imaging, targeted therapy, and nanotechnology applications. As research continues to uncover new possibilities, this compound is poised to play an even greater role in improving human health and well-being.
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